

An In-depth Technical Guide to Methyl Penta-2,4-dienoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl penta-2,4-dienoate*

Cat. No.: *B075137*

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This technical guide provides a comprehensive overview of **methyl penta-2,4-dienoate**, including its nomenclature, physicochemical properties, synthetic protocols, and analytical methods. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

IUPAC Name and Synonyms

The formal IUPAC name for this compound is methyl (2E)-penta-2,4-dienoate^{[1][2]}. It is also known by several synonyms, including:

- Methyl (E)-penta-2,4-dienoate^[3]
- 2,4-Pentadienoic acid, methyl ester, (2E)-^[3]
- Methyl sorbate

Chemical and Physical Properties

The following table summarizes the key quantitative data for **methyl penta-2,4-dienoate**.

Property	Value	Source
Molecular Formula	C ₆ H ₈ O ₂	[1]
Molecular Weight	112.13 g/mol	[1] [4]
CAS Number	2409-87-2 (for the (E)-isomer)	[3] [4]
InChI Key	LJDLNNZTQJVBNJ-SNAWJCMRSA-N	[1] [4]
Canonical SMILES	COC(=O)/C=C/C=C	[1]
Boiling Point	Not available	[2]
Melting Point	Not available	[2]
Density	Not available	[2]
Refractive Index	Not available	[2]

Synthetic Methodologies

The synthesis of **methyl penta-2,4-dienoate** can be achieved through several routes, with the stereochemical outcome being a critical consideration.[\[4\]](#) The four possible stereoisomers are (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z).[\[4\]](#)

A straightforward method for the synthesis of **methyl penta-2,4-dienoate** is the direct esterification of penta-2,4-dienoic acid (sorbic acid) with methanol.[\[4\]](#) This reaction is typically catalyzed by a strong acid.[\[4\]](#)

Experimental Protocol:

- Dissolve penta-2,4-dienoic acid in an excess of methanol.
- Add a catalytic amount of a strong acid (e.g., sulfuric acid).
- Reflux the mixture for several hours to drive the equilibrium towards the ester product.
- After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

- Extract the **methyl penta-2,4-dienoate** with a suitable organic solvent (e.g., diethyl ether).
- Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., magnesium sulfate).
- Remove the solvent under reduced pressure and purify the resulting ester by distillation.

The Horner-Wadsworth-Emmons reaction is a widely used method for forming carbon-carbon double bonds and is particularly effective for synthesizing conjugated dienes like **methyl penta-2,4-dienoate**.^[4] This reaction involves the coupling of a phosphonate carbanion with an aldehyde.^[4]

Experimental Protocol:

- Prepare the phosphonate reagent, typically triethyl phosphonoacetate.
- Deprotonate the phosphonate with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran) to generate the phosphonate carbanion.
- Slowly add the α,β -unsaturated aldehyde (e.g., crotonaldehyde) to the solution of the phosphonate carbanion at a low temperature (e.g., 0 °C).
- Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography.
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent, and wash the combined organic layers with water and brine.
- Dry the organic phase, remove the solvent in vacuo, and purify the crude product by column chromatography.

Negishi coupling provides a highly stereoselective route to 2,4-dienoic esters.^[4] This method involves the reaction of an organozinc reagent with an organic halide and has been shown to produce conjugated dienes with high stereochemical purity ($\geq 98\%$).^[4]

Experimental Protocol:

- Preparation of the Organozinc Reagent:
 - Perform hydrozirconation of a terminal alkyne to generate a vinylzirconocene species.[4]
 - Transmetalate with a zinc salt to form the organozinc reagent.[4]
- Coupling Reaction:
 - In a separate flask, add a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$) to a solution of the appropriate methyl β -bromoacrylate stereoisomer.
 - Add the prepared organozinc reagent to the solution containing the bromoacrylate and catalyst.
 - Stir the reaction mixture at room temperature until the starting materials are consumed.
- Workup and Purification:
 - Quench the reaction and extract the product into an organic solvent.
 - Wash, dry, and concentrate the organic phase.
 - Purify the resulting **methyl penta-2,4-dienoate** derivative using column chromatography.

Analytical Techniques

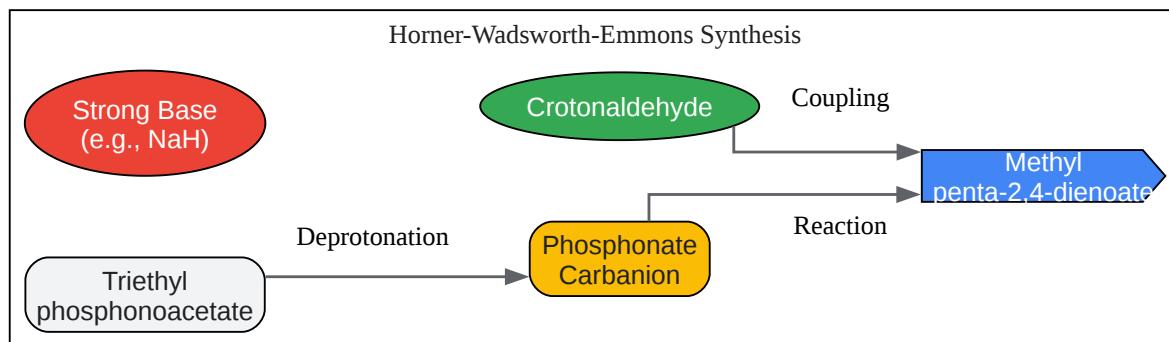
The characterization and analysis of **methyl penta-2,4-dienoate** are typically performed using standard spectroscopic and chromatographic methods.

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable technique for the analysis of volatile compounds like **methyl penta-2,4-dienoate**.[4] The gas chromatograph separates the compound from a mixture, and the mass spectrometer provides its mass spectrum, which can be used to determine the molecular weight and fragmentation pattern. [4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR spectroscopy are essential for confirming the structure and stereochemistry of the diene system.

- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the ester carbonyl and the carbon-carbon double bonds.

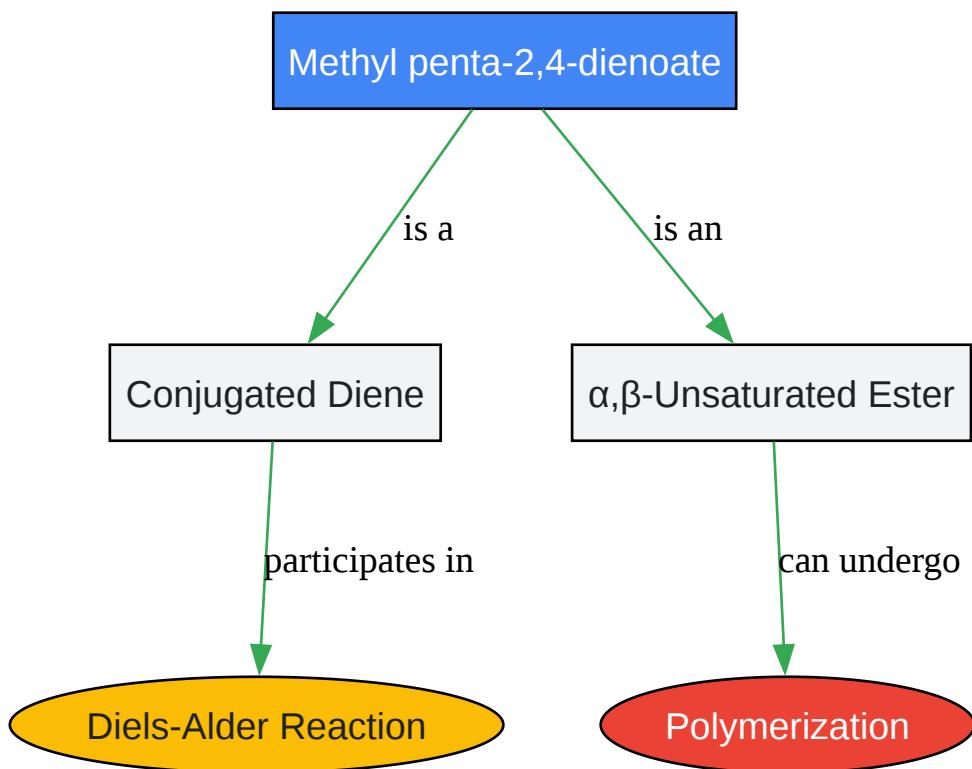
Diagrams

Below are diagrams illustrating key concepts related to **methyl penta-2,4-dienoate**.



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Caption: Workflow for the Horner-Wadsworth-Emmons synthesis of **methyl penta-2,4-dienoate**.



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Caption: Key chemical features and reactivity of **methyl penta-2,4-dienoate**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl Penta-2,4-dienoate]. BenchChem, [2025]. [Online PDF]. Available at:

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